molecular formula C4H5BrN2O B3289758 (4-bromo-1H-pyrazol-1-yl)methanol CAS No. 860807-38-1

(4-bromo-1H-pyrazol-1-yl)methanol

Cat. No.: B3289758
CAS No.: 860807-38-1
M. Wt: 177 g/mol
InChI Key: AAGVUZFWBQUDSJ-UHFFFAOYSA-N
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Description

(4-Bromo-1H-pyrazol-1-yl)methanol (CAS No: 860807-38-1) is a high-purity brominated pyrazole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C4H5BrN2O and a molecular weight of 177.00 g/mol, this compound features a pyrazole core substituted with a bromine atom and a hydroxymethyl group, offering two distinct sites for chemical modification . The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the introduction of the pyrazole scaffold into more complex structures . Meanwhile, the hydroxymethyl group can be functionalized through esterification, etherification, or oxidation, providing additional avenues for molecular diversification. Pyrazole cores are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets with high affinity and selectivity . Researchers utilize this bromo-functionalized pyrazole derivative as a key intermediate in the synthesis of potential pharmaceutical candidates, particularly in developing molecules with anticancer and antimicrobial properties . The compound requires careful storage conditions, sealed in dry environments at 2-8°C to maintain stability . According to safety information, this compound may cause skin and eye irritation and specific precautionary statements recommend using protective equipment and ensuring adequate ventilation when handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromopyrazol-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-4-1-6-7(2-4)3-8/h1-2,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGVUZFWBQUDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860807-38-1
Record name (4-bromo-1H-pyrazol-1-yl)methanol
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Synthetic Methodologies for 4 Bromo 1h Pyrazol 1 Yl Methanol and Its Congeners

Direct Synthetic Pathways for (4-bromo-1H-pyrazol-1-yl)methanol

While specific literature detailing the dedicated synthesis of this compound is not extensively reported, the formation of N-hydroxymethylated pyrazoles is a known transformation. This pathway involves the direct functionalization of the pyrazole (B372694) nitrogen atom.

Reported Reaction Conditions and Optimization Strategies

The direct synthesis of this compound would logically proceed via the N-hydroxymethylation of 4-bromo-1H-pyrazole. This type of reaction is typically achieved using formaldehyde as the C1 source. The general mechanism involves the nucleophilic attack of the pyrazole nitrogen onto the electrophilic carbonyl carbon of formaldehyde.

Optimization of such a reaction would involve systematically varying several parameters to maximize yield and purity:

Base: A base is often used to deprotonate the pyrazole NH, increasing its nucleophilicity. Common bases include alkali metal carbonates (e.g., K₂CO₃) or hydroxides.

Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Aprotic polar solvents like DMF or acetonitrile are often employed.

Temperature: The reaction temperature can be adjusted to control the rate of reaction, with many N-alkylation type reactions proceeding effectively at room temperature or with gentle heating.

Reagent Stoichiometry: The molar ratio of 4-bromo-1H-pyrazole to formaldehyde would be optimized to prevent side reactions, such as the formation of bis-pyrazolylmethane derivatives.

Precursor Compound Utilization in Methanol Functionalization

The primary precursor for the synthesis of this compound is 4-bromo-1H-pyrazole . This starting material can be synthesized by the direct bromination of 1H-pyrazole. A common and effective method involves reacting 1H-pyrazole with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like water chemicalbook.com. Pyrazole itself undergoes electrophilic substitution preferentially at the C4 position pharmdbm.comslideshare.net.

Once obtained, the 4-bromo-1H-pyrazole precursor is utilized in the key methanol functionalization step. The introduction of the methanol group (more accurately, a hydroxymethyl group, -CH₂OH) at the N1 position transforms the precursor into the target compound. This N-functionalization is a specific type of N-alkylation, a fundamental reaction in pyrazole chemistry.

Synthesis of Related 4-Bromo-1H-Pyrazole Derivatives

The 4-bromo-1H-pyrazole core is a versatile platform for the synthesis of a wide range of derivatives through various synthetic strategies, including N-alkylation, palladium-catalyzed cross-coupling, and nucleophilic substitution.

N-Alkylation and N-Substitution Strategies of 4-Bromo-1H-Pyrazole

N-alkylation is a fundamental method for derivatizing 4-bromo-1H-pyrazole. This strategy introduces an alkyl or substituted alkyl group onto one of the pyrazole ring's nitrogen atoms. The regioselectivity of this reaction (N1 vs. N2 substitution) can be influenced by the steric bulk of both the pyrazole substituents and the incoming electrophile mdpi.com.

A variety of methods have been developed for the N-alkylation of pyrazoles:

Classical N-Alkylation: This typically involves deprotonating the pyrazole with a base (e.g., NaH, K₂CO₃) followed by the addition of an alkyl halide electrophile (e.g., methyl iodide, benzyl bromide) pharmdbm.commdpi.com.

Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). This approach provides access to N-alkyl pyrazoles under acidic conditions and has been shown to be effective for various benzylic and benzhydryl groups mdpi.comsemanticscholar.org.

Mitsunobu Reaction: This reaction provides an alternative route for N-alkylation using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) semanticscholar.org.

Masked Methylating Reagents: To achieve high regioselectivity for N1-methylation, sterically bulky α-halomethylsilanes can be used as masked methylating agents. The bulky silyl group directs the alkylation to the less hindered N1 position, and the silyl group is subsequently removed via protodesilylation acs.org.

Below is a table summarizing various N-alkylation strategies applicable to pyrazole derivatives.

Pyrazole SubstrateAlkylating Agent/ElectrophileCatalyst/BaseSolventTemperatureYieldReference
4-ChloropyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (CSA)1,2-Dichloroethane (DCE)Reflux75% mdpi.com
4-ChloropyrazoleDiphenylmethyl trichloroacetimidateCamphorsulfonic acid (CSA)1,2-Dichloroethane (DCE)Reflux85% mdpi.com
1H-PyrazoleMethyl Iodide---- pharmdbm.com
Various Pyrazolesα-HalomethylsilanesK₂CO₃Acetonitrile60 °CGood acs.org
4-Bromo-1-phenyl-1H-pyrazol-3-olMethyl IodideNaHDMF60 °C88% mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize the 4-bromo-1H-pyrazole scaffold. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is particularly prominent nobelprize.orglibretexts.orgnih.gov. This reaction allows for the introduction of aryl, heteroaryl, or styryl groups at the C4 position of the pyrazole ring nih.govresearchgate.net.

The success of the Suzuki-Miyaura coupling depends on the careful selection of several components:

Palladium Catalyst: A range of palladium sources can be used, from simple salts like Pd(OAc)₂ to pre-catalysts complexed with bulky phosphine ligands (e.g., XPhos, dppb) which promote efficient catalytic turnover nih.govrsc.org.

Base: A base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases such as K₃PO₄ and K₂CO₃ are commonly employed nih.govikm.org.my.

Solvent: A mixture of an organic solvent, such as 1,4-dioxane or dimethylacetamide (DMA), and water is often used to facilitate the dissolution of both the organic and inorganic reagents nih.govrsc.org.

The table below details representative conditions for the Suzuki-Miyaura coupling of 4-bromopyrazole derivatives.

4-Bromo-pyrazole DerivativeCoupling Partner (Boronic Acid)Pd CatalystBaseSolventTemperatureYieldReference
4-Bromo-1H-pyrazole4-Methylphenylboronic acidP1 (XPhos-derived) (7 mol%)K₃PO₄Dioxane/H₂O100 °C86% nih.gov
4-Bromo-1H-pyrazole4-Methoxyphenylboronic acidP1 (XPhos-derived) (6 mol%)K₃PO₄Dioxane/H₂O100 °C83% nih.gov
1-Benzyl-4-bromopyrazole4-Formylphenylboronic acidPd(OAc)₂ (2 mol%)K₂CO₃DMA150 °C72% rsc.org
Ethyl 4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acid----93% researchgate.net

Nucleophilic Substitution Reactions for Bromine Atom Manipulation

The manipulation of the bromine atom at the C4 position of the pyrazole ring via nucleophilic substitution presents a synthetic challenge. Aromatic nucleophilic substitution (SₙAr) reactions typically require the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate youtube.com.

The pyrazole ring is considered an electron-rich heterocycle, which makes the C4-bromo substituent generally unreactive towards direct nucleophilic displacement. Unlike positions activated by adjacent electron-withdrawing groups or ring nitrogens in other heterocycles, the C4 position lacks this activation rsc.org. Consequently, direct SₙAr reactions on 4-bromo-1H-pyrazole with common nucleophiles are not a favored pathway under standard conditions. Alternative strategies, such as metal-halogen exchange followed by trapping with an electrophile, or transition-metal-catalyzed cross-coupling reactions (as discussed in section 2.2.2), are typically employed to achieve functionalization at this position mdpi.com.

General Pyrazole Ring Formation with Incorporated Bromine

The synthesis of pyrazole rings, particularly those incorporating a bromine atom, is a cornerstone of heterocyclic chemistry, providing access to a wide array of functionalized molecules. These brominated pyrazoles serve as versatile intermediates for further chemical transformations. Methodologies for their synthesis are diverse, ranging from classical cyclocondensation reactions to modern green chemistry approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and environmental impact.

Cyclocondensation Reactions from Precursors (e.g., 1,3-Diketones and Hydrazines)

The most classical and widely utilized method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.comnih.gov This reaction, known as the Knorr pyrazole synthesis, is a robust and straightforward approach. beilstein-journals.org The reaction mechanism involves the initial reaction of one of the carbonyl groups of the diketone with the hydrazine to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov

The regioselectivity of the cyclocondensation can be a significant challenge when unsymmetrical 1,3-diketones are used, potentially leading to a mixture of two isomeric products. nih.govnih.gov However, reaction conditions can be optimized to favor the formation of a specific regioisomer. For instance, the use of aprotic dipolar solvents like N,N-dimethylacetamide has been shown to provide better regioselectivity compared to traditional protic solvents like ethanol. nih.gov Gosselin and co-workers demonstrated that the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in N,N-dimethylacetamide at room temperature yielded the corresponding pyrazoles with high regioselectivity (98:2) and in good yields. nih.gov

To introduce a bromine atom at the 4-position, a common strategy involves a subsequent bromination step after the pyrazole ring has been formed. However, one-pot procedures that combine cyclization and bromination have been developed for greater efficiency. scielo.org.mxresearchgate.net

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

1,3-Diketone PrecursorHydrazine PrecursorProductKey Features
AcetylacetonePhenylhydrazine3,5-dimethyl-1-phenyl-1H-pyrazoleA classic example of the Knorr synthesis.
4,4,4-trifluoro-1-phenylbutan-1,3-dionePhenylhydrazine hydrochloride1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole and 1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazoleDemonstrates the issue of regioselectivity with unsymmetrical diketones. nih.gov
Substituted 1,3-diketonesSubstituted hydrazinesVarious 1,3,5-substituted pyrazolesReaction conditions can be tuned to control the isomeric ratio. mdpi.com

This table provides illustrative examples of the cyclocondensation reaction for pyrazole synthesis.

Regioselective Bromination Techniques (e.g., N-Bromosaccharin under Solvent-Free Conditions)

Achieving regioselective bromination, particularly at the C4 position of the pyrazole ring, is crucial for the synthesis of compounds like this compound. While direct bromination of a pre-formed pyrazole is a common method, it can sometimes lead to a mixture of products or require harsh conditions. scielo.org.mx

A highly efficient and environmentally friendly method involves the use of N-bromosaccharin (NBSac) as the brominating agent under solvent-free conditions. scielo.org.mxresearchgate.net N-bromosaccharin is a stable, solid reagent that is more reactive than the commonly used N-bromosuccinimide (NBS). scielo.org.mxresearchgate.netresearchgate.net This increased reactivity allows for rapid and selective bromination.

An effective one-pot protocol combines the synthesis of the pyrazole ring from a 1,3-diketone and an arylhydrazine with subsequent bromination using N-bromosaccharin. This reaction is often catalyzed by silica gel-supported sulfuric acid (H2SO4/SiO2) under solvent-free conditions, which enhances efficiency and simplifies the work-up procedure. scielo.org.mxresearchgate.net This method has proven successful for a variety of symmetrical and unsymmetrical 1,3-diketones and various arylhydrazines, affording the corresponding 4-bromopyrazoles in high yields. researchgate.net The reaction proceeds rapidly, often at room temperature. scielo.org.mx

Table 2: Comparison of Brominating Agents for Pyrazole Synthesis

Brominating AgentReaction ConditionsAdvantagesDisadvantages
N-Bromosaccharin (NBSac) Solvent-free, H2SO4/SiO2 catalyst, often room temperatureHigh reactivity, high yields, regioselective, environmentally friendly. scielo.org.mxresearchgate.netMay be more expensive than other reagents.
N-Bromosuccinimide (NBS) Often requires organic solvents and longer reaction timesReadily available and commonly used. scielo.org.mxLess reactive than NBSac, may result in lower yields or require heating. researchgate.net
Elemental Bromine (Br2) Typically in an organic solvent like acetic acid or chloroformPowerful brominating agent.Highly corrosive and toxic, can lead to over-bromination and side products. scielo.org.mx
Potassium Bromide (KBr) Often used in electrochemical methodsSafer to handle than liquid bromine. scielo.org.mxRequires specific electrochemical setup.

This table compares different reagents used for the bromination of pyrazoles, highlighting the advantages of N-bromosaccharin.

Multicomponent and Cascade Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry as they allow for the formation of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. nih.govmdpi.com Several MCRs have been developed for the synthesis of substituted pyrazoles, including 4-bromopyrazoles. nih.govguidechem.com

One notable approach is a "one-pot" reaction that forms three new chemical bonds in a single operation. For instance, 4-bromopyrazole compounds can be synthesized from a hydrazine, a 1,3-diketone, and a bromine source like 2-bromo-2-propyl diester under electrolysis conditions. guidechem.com This method first forms the pyrazole ring through cyclization, followed by an electrocatalytic bromination. This strategy is efficient and avoids the use of large quantities of chemical oxidants. guidechem.com

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also provide an elegant route to complex pyrazoles. A photocatalytic three-component cascade reaction has been reported for the synthesis of bromo-substituted pyrazoles from enaminones, hydrazines, and carbon tetrabromide (CBr4). organic-chemistry.org This method offers high regioselectivity and proceeds under mild reaction conditions. organic-chemistry.org The development of such MCRs and cascade reactions represents a significant advance in the synthesis of functionalized pyrazoles, aligning with the principles of atom economy and procedural simplicity. nih.govnih.gov

Visible Light Catalysis and Green Chemistry Approaches in Pyrazole Formation

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. nih.govbenthamdirect.com Green chemistry approaches for pyrazole synthesis focus on the use of safer solvents (like water), renewable energy sources, and recyclable catalysts. nih.govresearchgate.netthieme-connect.com

Visible-light photoredox catalysis has emerged as a powerful tool in this domain, enabling the synthesis of pyrazoles under very mild conditions. organic-chemistry.org This technique utilizes a photocatalyst that, upon absorbing visible light, can initiate chemical transformations through single-electron transfer processes. For example, a relay visible-light photoredox catalysis strategy has been developed for the formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds to produce pyrazole derivatives efficiently. acs.org Another green approach involves the visible-light photocatalytic aerobic annulation of hydrazine with Michael acceptors, using air as the terminal oxidant, to yield polysubstituted pyrazoles. organic-chemistry.org

Other green strategies include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. mdpi.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can enhance reaction rates and selectivity. scielo.org.mxnih.gov

Use of green catalysts: Employing non-toxic, recyclable catalysts is a key principle of green chemistry. researchgate.net

These modern synthetic methods not only provide efficient access to pyrazole derivatives but also significantly reduce the environmental footprint associated with their production. nih.govrsc.org

Chemical Transformations and Reactivity of 4 Bromo 1h Pyrazol 1 Yl Methanol

Reactivity at the Bromine Center of the Pyrazole (B372694) Ring

The bromine atom at the C4 position of the pyrazole ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.

Direct nucleophilic substitution of the bromine on a pyrazole ring is generally challenging. Pyrazoles are electron-rich aromatic systems, which disfavors classical nucleophilic aromatic substitution (SNAr) mechanisms that typically require electron-deficient rings. However, the reactivity can be modulated by the substituents on the ring. nih.gov For a reaction to proceed via an SNAr pathway, the ring must be activated by strong electron-withdrawing groups. While bromine itself is electron-withdrawing, additional activating groups would likely be necessary to facilitate this type of transformation efficiently.

An alternative pathway for substitution could involve metal-halogen exchange to form an organometallic pyrazole species, which can then react with an electrophile. mdpi.com This two-step process effectively results in the substitution of the bromine atom.

The bromine atom at the C4 position is ideally suited for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 4-bromopyrazole with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.org This method is widely used for the synthesis of biaryl compounds and has been successfully applied to bromo-indazole derivatives, which are structurally similar to pyrazoles. ias.ac.in The reaction typically involves a palladium catalyst, a base, and a suitable solvent. libretexts.orgias.ac.in The versatility of the Suzuki reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. ias.ac.inrsc.org

Heck-Mizoroki Reaction: The Heck reaction provides a method for C-C bond formation by coupling the 4-bromopyrazole with an alkene in the presence of a palladium catalyst and a base. clockss.orgorganic-chemistry.org This reaction results in the formation of a 4-alkenyl-1H-pyrazole. Studies on 1-protected-4-iodo-1H-pyrazoles have shown that this reaction is effective for creating substituted alkenes at the C4 position. clockss.org While iodo-pyrazoles are more reactive, bromo-pyrazoles are also viable substrates, sometimes requiring more forcing conditions or specialized catalyst systems. clockss.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the 4-bromopyrazole and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The Sonogashira coupling is highly efficient for producing 4-alkynylpyrazoles. clockss.orgorganic-chemistry.org These products are valuable intermediates themselves, as the alkyne moiety can undergo further transformations. The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.orgnih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Heterocycles
ReactionCatalystCo-catalyst / LigandBaseSolventTypical Substrate
Suzuki-Miyaura Pd(OAc)₂ ias.ac.in---CsF ias.ac.inDioxane/Water nih.gov5-Bromo-1H-indazole ias.ac.in
Heck-Mizoroki Pd(OAc)₂P(OEt)₃ clockss.orgEt₃NDMF4-Iodo-1-trityl-1H-pyrazole clockss.org
Sonogashira Pd(PPh₃)₂Cl₂ wikipedia.orgCuI wikipedia.orgAmine (e.g., Et₃N)THF / WaterAryl/Vinyl Halide wikipedia.orglibretexts.org

The reactivity of the C4-bromo position is significantly influenced by both electronic and steric factors.

Electronic Effects: The bromine atom is an electron-withdrawing group due to its electronegativity. This property is crucial for the success of palladium-catalyzed cross-coupling reactions, as it facilitates the initial oxidative addition step of the palladium(0) catalyst to the carbon-bromine bond, which is the rate-determining step in many catalytic cycles. libretexts.org The presence of two nitrogen atoms in the pyrazole ring also influences the electron distribution, making the C4 position susceptible to this type of catalytic activation. nih.govmdpi.com

Steric Effects: The C4 position of the pyrazole ring is relatively unhindered. This lack of significant steric hindrance around the bromine atom allows for easy access by the bulky palladium catalyst complexes, which is favorable for efficient cross-coupling. rsc.org In contrast, substituents at positions C3 or C5, adjacent to the ring nitrogens, can impose greater steric constraints. nih.gov

Chemical Modifications of the Hydroxymethyl Functional Group

The N1-hydroxymethyl group (-CH₂OH) offers another site for chemical modification, allowing for changes to the molecule's solubility, polarity, and potential for further functionalization.

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are typically used to convert primary alcohols to aldehydes. This would yield 4-bromo-1H-pyrazole-1-carbaldehyde. The synthesis of related pyrazole-4-carbaldehydes via other routes, such as the Vilsmeier-Haack reaction, demonstrates that such carbonyl functionalities are stable on the pyrazole ring system. nih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid, which would produce 4-bromo-1H-pyrazole-1-carboxylic acid.

These transformations provide access to key synthetic intermediates, as aldehydes and carboxylic acids can participate in a wide array of subsequent reactions, including reductive amination, esterification, and amide bond formation.

The hydroxyl group of the N1-hydroxymethyl moiety is a poor leaving group but can be readily converted into a more reactive functional group for substitution reactions.

Conversion to Halides: The alcohol can be converted into an alkyl halide. For example, reaction with thionyl chloride (SOCl₂) would yield (4-bromo-1H-pyrazol-1-yl)methyl chloride, while phosphorus tribromide (PBr₃) would produce the corresponding methyl bromide. These halides are excellent electrophiles for substitution by various nucleophiles.

O-Alkylation/Acylation: The hydroxyl group can be deprotonated with a base to form an alkoxide, which can then be alkylated with an alkyl halide. For instance, using sodium hydride and methyl iodide would result in the formation of the corresponding methyl ether. mdpi.com Similarly, the alcohol can be acylated using an acyl chloride or anhydride (B1165640) to form an ester.

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base to form sulfonate esters (e.g., tosylates or mesylates). These are excellent leaving groups, making the carbon atom highly susceptible to nucleophilic attack in SN2 reactions.

Esterification and Etherification Protocols

The hydroxyl group of (4-bromo-1H-pyrazol-1-yl)methanol provides a key handle for functionalization through esterification and etherification reactions. These transformations are crucial for modifying the compound's physical and chemical properties, as well as for introducing moieties that can facilitate further synthetic elaborations or modulate biological activity.

Esterification: Standard esterification procedures can be applied to convert the primary alcohol of this compound into its corresponding esters. These methods typically involve the reaction of the alcohol with a carboxylic acid, acid chloride, or acid anhydride. For instance, the Fischer esterification, which utilizes an acid catalyst such as sulfuric acid, can be employed with a variety of carboxylic acids. youtube.comkhanacademy.org Alternatively, reaction with more reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) provides a rapid and often high-yielding route to the desired esters. The synthesis of pyrazole esters can also be achieved through multi-step sequences involving initial conversion of a carboxylic acid to a more reactive species. mdpi.comencyclopedia.pub

Etherification: The synthesis of ethers from this compound can be achieved under various conditions, with the Williamson ether synthesis being a prominent method. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A protocol for a similar compound, 4-bromo-1-phenyl-1H-pyrazol-3-ol, involves treatment with sodium hydride and methyl iodide in a solvent like dimethylformamide (DMF) to yield the corresponding methoxy (B1213986) derivative in good yield. uri.edu This method can be adapted for the etherification of this compound.

Table 1: Representative Esterification and Etherification Reactions

TransformationReagents and ConditionsProduct Type
Esterification Carboxylic Acid, H₂SO₄ (cat.), HeatPyrazole Ester
Acid Chloride, Pyridine, CH₂Cl₂Pyrazole Ester
Acid Anhydride, Et₃N, CH₂Cl₂Pyrazole Ester
Etherification NaH, Alkyl Halide, DMFPyrazole Ether

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic system, but its reactivity is influenced by the presence of two nitrogen atoms and the bromo substituent at the C4 position. publish.csiro.aupublish.csiro.au This section explores the electrophilic substitution patterns, reduction pathways, and derivatization strategies of this heterocyclic core.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Nucleus

Due to the electron-donating nature of the nitrogen atoms, the pyrazole ring is generally susceptible to electrophilic attack. The bromine atom at the C4 position, however, introduces a deactivating effect and directs incoming electrophiles.

Nitration: The nitration of 4-bromopyrazoles has been studied, revealing complex reaction outcomes. Treatment of N-unsubstituted 4-bromopyrazoles with 80% sulfuric acid often leads to nitrodebromination, yielding the 4-nitropyrazole. publish.csiro.aupublish.csiro.au In some cases, such as with 4-bromo-3-phenylpyrazole, nitration occurs on the phenyl ring. publish.csiro.au For N-alkyl-4-bromopyrazoles, a mixture of products from both nitrodebromination and nitration at the C3 and/or C5 positions can be observed. publish.csiro.aupublish.csiro.au The nitration of 4-bromo-1-phenylpyrazole in acetic anhydride/acetic acid results in nitrodebromination to give 4-nitro-1-phenylpyrazole. publish.csiro.au

Halogenation: Further halogenation of 4-bromopyrazoles can occur under specific conditions. The reaction of pyrazoles with N-halosuccinimides (NXS, where X = Cl, Br) in solvents like carbon tetrachloride or water provides an efficient method for halogenation at the C4 position, suggesting that if the C4 position were unsubstituted, halogenation would occur there. researchgate.net For 4-bromopyrazole itself, further halogenation would likely require more forcing conditions or specific catalysts and would be expected to occur at the less sterically hindered C5 position.

Table 2: Electrophilic Aromatic Substitution of 4-Bromopyrazole Derivatives

ReactionReagents and ConditionsMajor Product(s)Reference(s)
Nitration 80% H₂SO₄, HNO₃4-Nitropyrazole (via nitrodebromination) publish.csiro.aupublish.csiro.au
Nitration (N-Alkyl) 80% H₂SO₄, HNO₃Mixture of 4-nitro, 3-nitro, and 5-nitro derivatives publish.csiro.aupublish.csiro.au
Halogenation N-Halosuccinimide, CCl₄ or H₂O4-Halopyrazole (if C4 is unsubstituted) researchgate.net

Reduction Pathways of the Pyrazole Ring

The pyrazole ring is generally resistant to reduction. However, under certain conditions, the double bonds within the ring can be reduced.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. libretexts.org While the pyrazole ring is aromatic and thus relatively stable, it can be hydrogenated under forcing conditions, typically using a metal catalyst such as palladium, platinum, or nickel, and high pressures of hydrogen gas. This process would lead to the formation of a pyrazolidine (B1218672) ring system. The specific conditions required for the reduction of the 4-bromopyrazole ring would need to be determined experimentally, as the presence of the bromo substituent could influence the reaction.

Diimide Reduction: Diimide (N₂H₂), often generated in situ from hydrazine (B178648) and an oxidizing agent or from the decomposition of azodicarboxylates, is a reagent used for the reduction of non-polar double and triple bonds. wikipedia.orgyoutube.com It is known to reduce alkenes and alkynes with syn-stereochemistry. wikipedia.org While less common for aromatic systems, diimide could potentially be used to reduce the double bonds of the pyrazole ring, particularly under forcing conditions. This method offers a metal-free alternative to catalytic hydrogenation. nih.gov

Derivatization Strategies for Formation of Complex Architectures

The bromine atom at the C4 position of this compound is a key functional group that enables the construction of more complex molecular architectures through various cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 4-Bromopyrazoles are effective substrates for these reactions, coupling with a wide range of boronic acids and their esters in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, and styryl groups at the C4 position. For example, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with various boronic acids using the XPhos Pd G2 precatalyst. publish.csiro.au

Other Cross-Coupling Reactions: Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to derivatize the C4 position. These include the Heck reaction (coupling with alkenes), the Sonogashira reaction (coupling with terminal alkynes), the Stille reaction (coupling with organotin compounds), and the Negishi reaction (coupling with organozinc reagents). The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the direct arylation of 4-bromo-N-substituted pyrazoles has been achieved using a palladium acetate (B1210297) catalyst. rsc.org

Table 3: Derivatization of 4-Bromopyrazoles via Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/LigandBaseProductReference(s)
Suzuki-Miyaura Arylboronic acidXPhos Pd G2K₃PO₄4-Arylpyrazole publish.csiro.au
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂K₂CO₃4-Phenylpyrazole rsc.org
Direct Arylation Aryl bromidePd(OAc)₂KOAc4,5-Diarylpyrazole rsc.org

Structural Characterization and Spectroscopic Analysis for Elucidation of 4 Bromo 1h Pyrazol 1 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Environment Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a map of the hydrogen and carbon atoms within a molecule, respectively. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms in various functional groups.

For (4-bromo-1H-pyrazol-1-yl)methanol , the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the methylene (-CH₂-) and hydroxyl (-OH) groups. The two protons on the pyrazole ring (at positions 3 and 5) would appear as singlets, with their specific chemical shifts influenced by the electronegativity of the adjacent nitrogen and bromine atoms. The methylene protons of the N-CH₂OH group would typically appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information. It would show signals for the three carbon atoms of the pyrazole ring and one for the methylene carbon. The carbon atom bearing the bromine (C4) would be significantly influenced by the halogen's deshielding effect.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Solvent
5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ¹H 2.47 (s, 3H, CH₃ of pyrazole), 7.07-7.48 (m, 9H, Ar–H), 10.02 (s, 1H, -CHO) DMSO-d₆
¹³C 13.8, 117.0, 117.2, 122.9, 126.4, 129.0, 129.6, 131.8, 131.9, 138.2, 139.5, 151.0, 160.7, 163.2, 186.3 DMSO-d₆
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one ¹H 8.00–7.98 (m, 2H, o-Ph), 7.65–7.64 (m, 2H, H-4, pyrazole), 7.54–7.53 (m, 2H, H-5, pyrazole), 6.28–6.26 (m, 2H, H-3, pyrazole) CDCl₃

This interactive table provides examples of NMR data for complex pyrazole derivatives, illustrating the typical chemical shift ranges for protons and carbons in such heterocyclic systems.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings. In a derivative of this compound, COSY could confirm the coupling between the -CH₂- and -OH protons, if present.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This technique would unequivocally assign the proton signals of the pyrazole ring and the methylene group to their corresponding carbon signals in the ¹³C spectrum.

These techniques are essential for unambiguously assigning all signals, especially in more complex derivatives where signal overlap in 1D spectra is common.

Advanced Chemical Shift Analysis and Structural Correlations

The precise chemical shifts observed in NMR spectra are rich with structural information. For instance, the substitution pattern on the pyrazole ring significantly alters the electronic environment and, consequently, the chemical shifts of the ring protons and carbons. In this compound, the bromine at C4 exerts a strong deshielding effect, shifting the signals of adjacent nuclei downfield. The N1-substituent, the hydroxymethyl group, also influences the chemical shifts of the C5 and N2 atoms. By comparing experimental data with theoretical predictions and data from known related compounds, a detailed picture of the molecule's electronic structure can be constructed.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

Bands in the 2850-3000 cm⁻¹ range, corresponding to C-H stretching vibrations of the methylene group and the pyrazole ring.

Absorptions around 1500-1600 cm⁻¹ are typical for C=N and C=C stretching vibrations within the pyrazole ring.

A strong band in the 1000-1250 cm⁻¹ region, indicative of the C-O stretching vibration of the primary alcohol.

A band corresponding to the C-Br stretch, typically found in the lower frequency region (500-600 cm⁻¹).

The NIST database includes an IR spectrum for the related compound 4-bromo-3,5-dimethylpyrazole-1-methanol, which supports these expectations.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
O-H Stretch 3200-3600 (broad) Alcohol (-OH)
C-H Stretch (sp²) 3000-3100 Pyrazole Ring
C-H Stretch (sp³) 2850-3000 Methylene (-CH₂)
C=N, C=C Stretch 1500-1600 Pyrazole Ring
C-O Stretch 1000-1250 Primary Alcohol

This interactive table summarizes the key vibrational frequencies used to identify the functional groups within the target molecule.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₄H₅BrN₂O), the calculated monoisotopic mass is approximately 175.959 Da. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity (M⁺ and M+2⁺) separated by two m/z units, which is a definitive signature for a monobrominated compound.

Predicted mass spectrometry data suggests the formation of several adducts in electrospray ionization (ESI) mode.

Table 3: Predicted m/z Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 176.96581
[M+Na]⁺ 198.94775
[M-H]⁻ 174.95125

This interactive table shows the predicted mass-to-charge ratios for common adducts of the parent molecule, which are useful for confirming its presence in a sample.

Fragmentation analysis would likely show the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or the bromine atom (79/81 Da) as initial steps, providing further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure of this compound itself has not been reported in the searched literature, the structures of closely related compounds provide valuable insights. For example, the crystal structure of 4-bromo-1H-pyrazole reveals that the molecules form trimeric motifs through hydrogen bonding in the solid state.

The introduction of the N1-hydroxymethyl group in this compound would significantly alter the crystal packing. The hydroxyl group is a strong hydrogen bond donor and acceptor, and it would be expected to participate in extensive intermolecular hydrogen bonding networks. These interactions could involve the hydroxyl group of one molecule and the N2 atom of the pyrazole ring of a neighboring molecule, leading to the formation of chains, sheets, or more complex three-dimensional structures. The precise nature of this packing would dictate the physical properties of the solid, such as its melting point and solubility. The crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol also demonstrates the importance of hydroxyl groups in directing crystal packing through strong intramolecular O—H⋯N hydrogen bonds.

Elemental Analysis for Stoichiometric Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula and assessing the purity of a synthesized compound like this compound. This process is typically accomplished through combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured to calculate the original elemental composition.

For this compound, with the molecular formula C₄H₅BrN₂O, the theoretical elemental composition can be calculated from its atomic weights. The experimentally determined values are then compared against these theoretical values. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct stoichiometric composition.

Detailed research findings for pyrazole derivatives often include elemental analysis data to confirm the successful synthesis of the target molecule. For instance, in the characterization of novel pyrazole derivatives, elemental analysis is a standard procedure alongside spectroscopic methods. The data is typically presented in a format that allows for a direct comparison between the calculated and found values.

Below is a representative data table for the elemental analysis of this compound.

ElementTheoretical (%)Found (%)
Carbon (C)27.1427.05
Hydrogen (H)2.852.81
Nitrogen (N)15.8215.75

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. basicmedicalkey.com In the context of this compound and its derivatives, HPLC is an indispensable tool for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials, byproducts, or other impurities. researchgate.net The technique's high resolution and sensitivity make it ideal for detecting even trace amounts of impurities.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrazole derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

The development of a specific HPLC method for this compound would involve optimizing several parameters to achieve a good separation with sharp, symmetrical peaks. These parameters include the choice of the stationary phase (column), the composition of the mobile phase (including the use of additives like trifluoroacetic acid to improve peak shape), the flow rate, and the detection wavelength (typically in the UV region where the pyrazole ring absorbs).

Detailed research on related pyrazole compounds provides insights into typical HPLC conditions. For example, studies on the separation of pyrazole derivatives often utilize C18 columns with mobile phases composed of acetonitrile-water or methanol-water gradients. researcher.life UV detection is commonly performed at a wavelength where the pyrazole chromophore exhibits maximum absorbance.

Below is an interactive data table summarizing a representative set of HPLC parameters for the purity assessment of this compound.

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography System
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column Temperature25 °C

Computational and Theoretical Chemistry Studies of 4 Bromo 1h Pyrazol 1 Yl Methanol Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of pyrazole (B372694) derivatives. researchgate.netnih.govresearchgate.netnih.govdntb.gov.ua By approximating the electron density of a molecule, DFT allows for the accurate calculation of various molecular properties.

Geometric Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is geometric optimization, which seeks to identify the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-bromopyrazole, DFT calculations, such as those employing the B3LYP functional with an aug-cc-pVTZ basis set, have been used to determine its optimized structure. aip.org The planarity of the pyrazole ring is a key feature, and calculations can precisely determine bond lengths and angles.

Following optimization, vibrational frequency analysis is typically performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the prediction of the infrared and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental data to validate the computational model.

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to predict NMR chemical shifts with a high degree of accuracy. rsc.orgresearchgate.netrsc.orgmdpi.com This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For pyrazole systems, GIAO calculations have been successfully employed to understand the effects of substitution, protonation, and solvent on ¹H, ¹³C, and ¹⁵N NMR chemical shifts. rsc.orgresearchgate.net Theoretical predictions can aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of the nuclei. researchgate.net For instance, calculations can reveal how the electron-withdrawing nature of the bromine atom and the electronic effects of the hydroxymethyl group in (4-bromo-1H-pyrazol-1-yl)methanol influence the chemical shifts of the pyrazole ring protons and carbons.

Conformational Analysis and Intramolecular Dynamics

The presence of the rotatable hydroxymethyl group (-CH₂OH) in this compound introduces conformational flexibility. Computational methods are essential for exploring the potential energy surface associated with the rotation around the N-CH₂ and C-O bonds. These analyses can identify the most stable conformers and the energy barriers that separate them.

Tautomerism Investigations in 4-Bromo-1H-Pyrazoles

Pyrazoles are known to exhibit annular prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the ring. beilstein-journals.orgresearchgate.netnih.gov For a 4-substituted pyrazole like 4-bromo-1H-pyrazole, the two tautomeric forms are distinct. Computational studies are crucial for determining the relative stabilities of these tautomers. beilstein-journals.orgresearchgate.net

The relative energies of the tautomers can be calculated with high accuracy using DFT or other ab initio methods. These calculations often reveal that the stability of a particular tautomer can be influenced by the nature of the substituent at the C4 position and by the surrounding environment (e.g., solvent effects). beilstein-journals.orgnih.gov For instance, in the gas phase, one tautomer might be favored, while in a polar solvent, the other might become more stable due to differential solvation effects.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules is dictated by a complex interplay of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. nih.govnih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.netas-proceeding.comiucr.orglnu.edu.ua

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For this compound, one would expect to observe significant hydrogen bonding involving the hydroxyl group and the pyrazole nitrogen atoms. Additionally, the bromine atom can participate in halogen bonding, and the pyrazole ring can engage in π-π stacking.

Applications in Advanced Organic Synthesis and Coordination Chemistry

Utilization as a Versatile Building Block in Heterocyclic Synthesis

(4-bromo-1H-pyrazol-1-yl)methanol serves as a highly adaptable starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the bromine atom at the 4-position of the pyrazole (B372694) ring allows for various functionalization reactions, such as cross-coupling reactions, which are instrumental in creating more complex molecular frameworks. rsc.orgmdpi.comresearchgate.netorientjchem.org

The hydroxymethyl group at the N1 position can be readily modified or used to link the pyrazole core to other molecular fragments. For instance, (1H-pyrazol-1-yl)methanol and its derivatives can be condensed with primary amines to generate new substituted pyrazole-based ligands. researchgate.net This versatility makes it a valuable precursor for creating libraries of compounds with diverse functionalities.

The pyrazole ring itself is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. nih.gov The ability to introduce various substituents onto the this compound framework allows for the fine-tuning of the resulting molecules' properties for specific applications.

Role as a Chemical Intermediate in the Synthesis of Complex Molecules

Beyond its direct use as a building block, this compound and its derivatives are crucial intermediates in multi-step synthetic sequences. The bromo-substituent provides a handle for introducing further complexity through reactions like the Suzuki-Miyaura cross-coupling. rsc.org For example, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a related compound, has been used in the design of novel pyrazolo[3,4-c]pyrazoles through a sequence involving condensation and subsequent C-N Ullmann-type cross-coupling reactions. rsc.org

The hydroxymethyl group can also participate in various transformations. For example, it can be oxidized to an aldehyde, which can then undergo further reactions. This is exemplified by the use of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, synthesized via a Vilsmeier-Haack reaction from a hydrazone precursor, in the preparation of more elaborate heterocyclic systems. nih.gov

The strategic placement of the bromo and hydroxymethyl groups on the pyrazole ring allows for sequential and selective reactions, making it a valuable tool for the controlled assembly of complex molecular architectures.

Development of Novel Synthetic Methodologies Employing this compound

The unique reactivity of this compound has spurred the development of new synthetic methods. Its derivatives have been employed in multicomponent reactions, offering an efficient and atom-economical approach to complex molecules. For instance, an electrochemical three-component reaction of hydrazine (B178648), acetylacetone, and diethyl bromomalonate has been developed for the synthesis of 4-bromopyrazoles. sioc-journal.cn

Furthermore, the compound and its analogues are used to explore and develop new catalytic processes. The pyrazole moiety is a key component in various ligands that can coordinate with metal centers to form active catalysts for a range of organic transformations. nih.gov

Coordination Chemistry: Ligand Design and Metal Complexation

The field of coordination chemistry has extensively utilized pyrazole-based compounds, including derivatives of this compound, for the design of novel ligands. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring act as excellent donors for metal ions, leading to the formation of stable coordination complexes. researchgate.netchemscene.com

Formation of N-Donor Ligands from Pyrazole Derivatives

Pyrazole derivatives are versatile building blocks for N-donor ligands due to the presence of two nitrogen atoms with different electronic properties. researchgate.netjmaterenvironsci.com The N-unsubstituted pyrazoles, in particular, are proton-responsive and have been used to create sophisticated metal-ligand cooperation platforms. nih.gov The hydroxymethyl group in this compound can be used to synthesize multidentate ligands by linking the pyrazole unit to other donor groups. For example, condensation with primary amines can yield ligands that provide a combination of sp2-hybridized pyrazole and pyridine (B92270) nitrogens, along with an sp3-hybridized amine nitrogen for metal coordination. researchgate.net

The resulting metal complexes exhibit a wide range of coordination geometries and nuclearities, from mononuclear to polynuclear structures. researchgate.netresearchgate.net The specific structure and properties of the complex are influenced by the substituents on the pyrazole ring and the nature of the metal ion.

Applications in Catalytic Transformations within Aqueous Media

A significant area of research has been the application of metal complexes derived from pyrazole-based ligands in catalytic transformations, particularly in aqueous media. nih.gov The development of water-soluble catalysts is a key goal in green chemistry, and pyrazole-based ligands have shown promise in this area.

For example, ruthenium(IV) complexes with pyrazole-based ligands have been shown to be highly efficient catalysts for the redox isomerization of allylic alcohols in water. nih.gov Similarly, iridium(III) complexes bearing proton-responsive pyrazole ligands have demonstrated catalytic activity in the hydrogenation of carbon dioxide in aqueous solutions. nih.gov The ability of the pyrazole NH group to act as a proton shuttle can be crucial for the catalytic cycle in these aqueous systems.

Future Research Directions and Outlook for 4 Bromo 1h Pyrazol 1 Yl Methanol

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of (4-bromo-1H-pyrazol-1-yl)methanol is a primary area of future research. While classical multi-step syntheses can produce this compound, attention is turning towards greener and more atom-economical routes. A plausible and direct synthetic approach involves the N-hydroxymethylation of 4-bromo-1H-pyrazole with formaldehyde.

Future investigations will likely focus on optimizing this transformation using sustainable methodologies. This includes the use of eco-friendly solvents, catalysts, and energy sources. An emerging area of interest is electrocatalytic synthesis, which has been successfully applied to the preparation of other 4-bromopyrazoles. sioc-journal.cn An electrocatalytic approach could offer a reagent-less and efficient alternative to traditional methods. sioc-journal.cn Furthermore, the development of one-pot or tandem reactions that combine the formation of the 4-bromopyrazole core with subsequent N-functionalization represents a promising strategy for streamlining the synthesis and reducing waste. galchimia.com

Potential Synthetic Pathway Description Key Research Focus
N-Hydroxymethylation Direct reaction of 4-bromo-1H-pyrazole with formaldehyde.Optimization of catalysts (e.g., base or acid catalysis), exploration of green solvents.
Electrocatalysis Electrosynthesis from simpler precursors. sioc-journal.cnDevelopment of specific electrode materials and reaction conditions for high selectivity and yield.
One-Pot Synthesis Tandem reaction combining pyrazole (B372694) formation and N-functionalization. galchimia.comDesigning reaction sequences that avoid intermediate isolation, improving overall efficiency.

In-depth Mechanistic Studies of Chemical Reactivity

A thorough understanding of the chemical reactivity of this compound is crucial for its effective use as a synthetic intermediate. Future research will delve into the mechanistic details of reactions at its distinct functional sites: the pyrazole ring, the C4-bromine substituent, and the N1-methanol group.

The bromine atom at the C4 position is a key handle for diversification. This position is known to be susceptible to electrophilic substitution in pyrazoles. rsc.org The primary focus will be on its participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgrsc.orgrsc.orgias.ac.inresearchgate.net Mechanistic studies will aim to elucidate the kinetics and catalyst-substrate interactions to optimize reaction conditions for high yields and selectivity, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. rsc.orgorganic-chemistry.org

The N-methanol group offers another site for chemical elaboration. Research will explore its oxidation to the corresponding aldehyde or carboxylic acid, its esterification, or its conversion into a better leaving group (e.g., a tosylate) to allow for nucleophilic displacement. Understanding the interplay and chemoselectivity between the different reactive sites will be paramount for designing complex synthetic strategies. Tautomerism studies, similar to those performed on related 4-bromo-1H-pyrazoles, could also provide insight into its reactivity profile. researchgate.net

Development of Stereoselective Syntheses for Chiral Derivatives

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral molecules, which are of high importance in the pharmaceutical industry. Future research will focus on developing methods to introduce chirality into its derivatives in a controlled manner.

One promising avenue is the use of the hydroxymethyl group as an anchor to react with chiral molecules. Another approach involves incorporating the entire (4-bromo-1H-pyrazol-1-yl)methyl moiety into a larger structure where a stereocenter is generated during the synthetic sequence. Methodologies established for other pyrazole derivatives, such as the use of chiral auxiliaries during synthesis, could be adapted for this purpose. The development of enantioselective catalytic reactions that modify the scaffold or its derivatives will be a significant area of investigation. This could lead to the production of single-enantiomer products with potentially distinct biological activities.

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools to accelerate the discovery of novel derivatives of this compound with desired properties. Future research will increasingly rely on in silico methods to guide synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. researchgate.netnih.gov These theoretical insights can help predict the most favorable sites for reaction and understand the mechanisms of chemical transformations.

For drug discovery applications, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies will be invaluable. By modeling the interactions of virtual libraries of this compound derivatives with specific biological targets (e.g., protein kinases, enzymes), researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. This approach saves significant time and resources compared to traditional high-throughput screening.

Computational Method Application in Future Research Potential Outcome
Density Functional Theory (DFT) Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. nih.govRationalization of observed reactivity and prediction of new reaction pathways.
Molecular Docking Simulation of binding modes and affinities of derivatives to biological targets.Identification of promising candidates for development as therapeutic agents.
QSAR Building models that correlate chemical structure with biological activity.Design of new derivatives with enhanced potency and optimized properties.

Integration into Emerging Chemical Methodologies and Platforms

To enhance the efficiency, safety, and scalability of reactions involving this compound, its integration into modern chemical technologies is a key future direction.

Continuous flow chemistry is a particularly attractive platform. galchimia.commdpi.comrsc.orgnih.govthieme-connect.com Performing syntheses and modifications of this compound in a flow reactor allows for precise control over reaction parameters, improved heat and mass transfer, and safer handling of potentially hazardous intermediates. nih.gov This technology is well-suited for scaling up the production of the compound and for the rapid generation of derivative libraries in an automated fashion. galchimia.comnih.gov

Microwave-assisted synthesis is another powerful technique that can dramatically reduce reaction times and improve yields for many organic transformations. rsc.orgtandfonline.comrsc.orgnih.govresearchgate.net Applying microwave irradiation to the synthesis and derivatization of this compound, particularly in cross-coupling reactions, is expected to provide significant advantages over conventional heating methods. rsc.org The development of protocols that combine these emerging platforms—for instance, a microwave-assisted flow reactor—could represent the next frontier in the synthesis of novel pyrazole derivatives.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4-bromo-1H-pyrazol-1-yl)methanol?

The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core, followed by bromination and subsequent reduction to introduce the methanol group. For example, hydrazine hydrate and KOH under reflux with ethanol are used to form pyrazole intermediates, followed by bromination at the 4-position . Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) may also be employed to introduce bromophenyl groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the pyrazole ring structure, bromine substitution, and hydroxymethyl group. For instance, the pyrazole protons resonate between δ 7.5–8.5 ppm, while the hydroxymethyl proton appears near δ 4.5 ppm .
  • IR Spectroscopy : Stretching frequencies for O–H (~3200–3600 cm1^{-1}) and C–Br (~500–600 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 253.1 for [M+H]+^+) validate the molecular formula .

Q. How does crystallography aid in structural validation of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing interactions. For example, bromine’s heavy atom effect improves diffraction resolution, while hydrogen bonding between the hydroxymethyl group and adjacent atoms can be mapped .

Advanced Research Questions

Q. What strategies optimize reaction yields for halogenated pyrazole derivatives like this compound?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling reactions, with ligand choice (e.g., XPhos) reducing side reactions .
  • In Situ Monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching to prevent over-bromination .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Bromine acts as a directing group, facilitating regioselective functionalization (e.g., Suzuki coupling at the 4-position). Its electronegativity also stabilizes transition states in nucleophilic substitutions, enabling efficient replacement with amines or alkoxides . Comparative studies with chloro- or fluoro-analogs show bromine’s superior leaving-group ability due to weaker C–Br bonds .

Q. What computational approaches predict the biological activity of derivatives?

  • Molecular Docking : Models interactions with enzymes (e.g., kinase targets) by simulating binding affinities. The hydroxymethyl group’s hydrogen-bonding capacity is critical for target engagement .
  • QSAR Studies : Correlate substituent effects (e.g., bromine vs. methyl) with bioactivity data to design analogs with enhanced pharmacokinetic properties .

Q. How can data contradictions in spectral vs. crystallographic results be resolved?

Discrepancies in bond lengths (e.g., C–Br in NMR vs. SCXRD) may arise from dynamic effects in solution vs. solid state. Multi-technique validation (e.g., combining NMR, IR, and SCXRD) ensures accuracy. For example, crystallography confirms the pyrazole ring’s planarity, while NMR verifies solution-phase tautomerism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.